Di-tert-butyl 5-aminoisophthalate
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Overview
Description
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol It is known for its unique structure, which includes two tert-butyl groups and an amino group attached to a benzene ring with two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminoisophthalic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing ester groups.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols from the reduction of ester groups.
Substitution: Amides or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis or transesterification reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxamides: These compounds have similar structural features and are used in the synthesis of supramolecular polymers.
3,5-Di-tert-butyl-1,2-benzoquinone: This compound shares the tert-butyl groups and benzene ring but differs in its oxidation state and functional groups.
Uniqueness
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is unique due to its combination of tert-butyl groups, amino group, and ester functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
ditert-butyl 5-aminobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMUGBKHWIFJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646549 |
Source
|
Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167993-12-6 |
Source
|
Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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